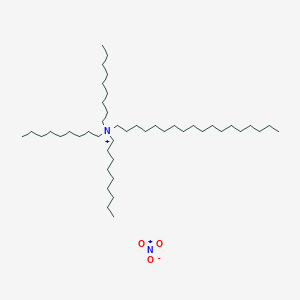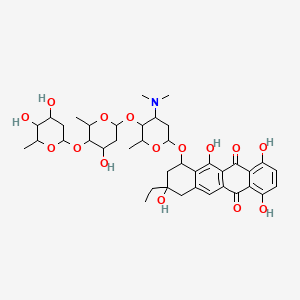
10-Descarbomethoxy marcellomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Descarbomethoxy marcellomycin is a derivative of the anthracycline antibiotic marcellomycin. Anthracyclines are a class of drugs used in cancer chemotherapy derived from Streptomyces bacterium. The removal of the carbomethoxy group at position 10 distinguishes this compound from its parent compound, marcellomycin . This modification significantly impacts its DNA binding ability and antitumor activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Descarbomethoxy marcellomycin involves the selective removal of the carbomethoxy group from marcellomycin. This can be achieved through hydrolysis under acidic or basic conditions. The reaction typically involves the use of strong acids like hydrochloric acid or strong bases like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces species to produce marcellomycin, followed by chemical modification to remove the carbomethoxy group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 10-Descarbomethoxy marcellomycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anthracycline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracycline compounds .
Aplicaciones Científicas De Investigación
10-Descarbomethoxy marcellomycin has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 10-Descarbomethoxy marcellomycin involves intercalation into DNA, disrupting the function of topoisomerase II, an enzyme critical for DNA replication and transcription . This leads to the inhibition of nucleolar preribosomal RNA synthesis, ultimately causing cell death . The removal of the carbomethoxy group reduces its DNA binding ability, which correlates with a decrease in antitumor activity .
Comparación Con Compuestos Similares
Marcellomycin: The parent compound with a carbomethoxy group at position 10.
Rudolfomycin: Another anthracycline with similar structural features.
Aclacinomycin A: A related anthracycline with high antitumor activity and reduced cardiotoxicity.
Uniqueness: 10-Descarbomethoxy marcellomycin is unique due to the absence of the carbomethoxy group, which significantly impacts its DNA binding ability and antitumor activity. This makes it a valuable compound for studying the structure-activity relationships of anthracyclines .
Propiedades
Número CAS |
70135-18-1 |
|---|---|
Fórmula molecular |
C40H53NO15 |
Peso molecular |
787.8 g/mol |
Nombre IUPAC |
7-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H53NO15/c1-7-40(50)14-19-10-20-31(37(49)33-23(43)9-8-22(42)32(33)35(20)47)36(48)30(19)26(15-40)54-27-11-21(41(5)6)38(17(3)52-27)55-29-13-25(45)39(18(4)53-29)56-28-12-24(44)34(46)16(2)51-28/h8-10,16-18,21,24-29,34,38-39,42-46,48,50H,7,11-15H2,1-6H3 |
Clave InChI |
XXXOZKHMRPFXLH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



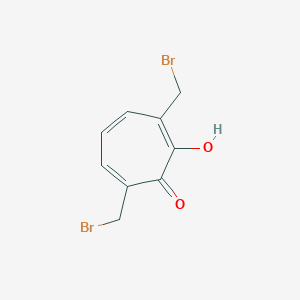
![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

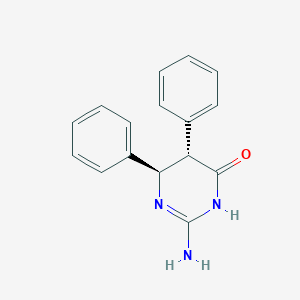
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
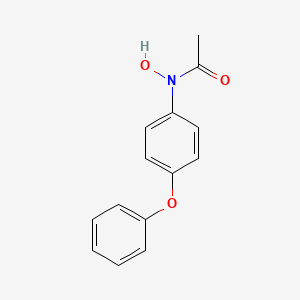
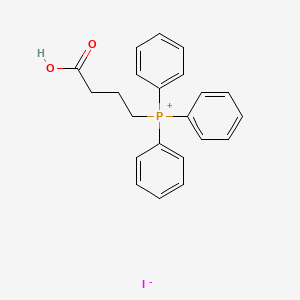
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
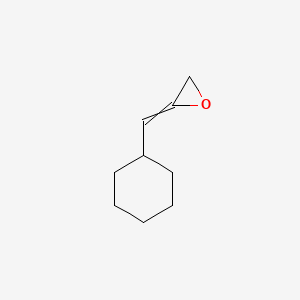
![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
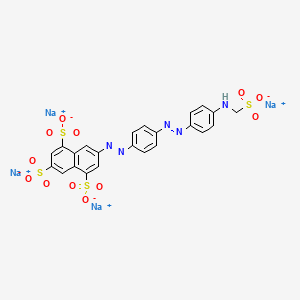
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
